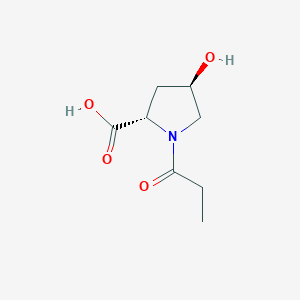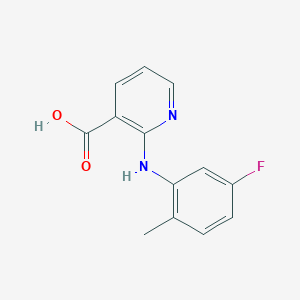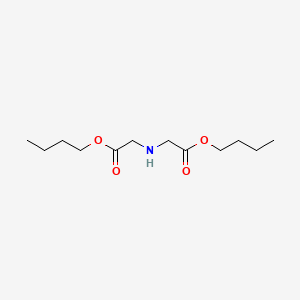![molecular formula C25H42N2O7 B14642688 2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one CAS No. 54954-83-5](/img/structure/B14642688.png)
2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one is a complex organic compound with the molecular formula C25H42N2O7 . This compound is known for its unique structure, which combines elements of diethylene glycol, isocyanates, and oxepanone. It is used in various industrial applications, particularly in the production of polymers and coatings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one involves multiple steps. The primary components, diethylene glycol, 1,1’-methylenebis(4-isocyanatocyclohexane), and oxepanone, are reacted under controlled conditions to form the final product . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete polymerization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The isocyanate groups can be reduced to amines.
Substitution: The isocyanate groups can react with nucleophiles to form ureas or carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically conducted under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include polyurethanes, polyesters, and various polymeric materials. These products are widely used in the production of coatings, adhesives, and foams .
Applications De Recherche Scientifique
2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one has numerous applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.
Biology: The compound is used in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: It is explored for its potential in creating advanced wound dressings and tissue engineering scaffolds.
Industry: The compound is used in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one involves its ability to form strong covalent bonds with various substrates. The isocyanate groups react with hydroxyl, amine, and carboxyl groups to form urethane, urea, and ester linkages, respectively. These reactions result in the formation of highly cross-linked polymeric networks, which impart excellent mechanical and chemical properties to the final products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Oxepanone, polymer with 2,2’-oxybis(ethanol) and 1,1’-methylenebis(4-isocyanatocyclohexane)
- Diethylene glycol, polymer with 1,1’-methylenebis(4-isocyanatocyclohexane) and 2-oxepanone
Uniqueness
Compared to similar compounds, 2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one offers unique properties such as enhanced flexibility, improved thermal stability, and superior mechanical strength. These attributes make it particularly valuable in applications requiring durable and resilient materials .
Propriétés
Numéro CAS |
54954-83-5 |
|---|---|
Formule moléculaire |
C25H42N2O7 |
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one |
InChI |
InChI=1S/C15H22N2O2.C6H10O2.C4H10O3/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-6-4-2-1-3-5-8-6;5-1-3-7-4-2-6/h12-15H,1-9H2;1-5H2;5-6H,1-4H2 |
Clé InChI |
CPJCGECXCPURPQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)OCC1.C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O.C(COCCO)O |
Numéros CAS associés |
54954-83-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium](/img/structure/B14642609.png)
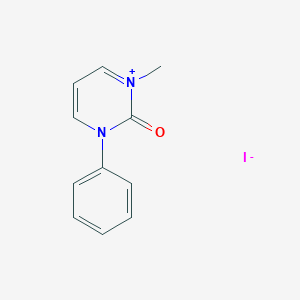
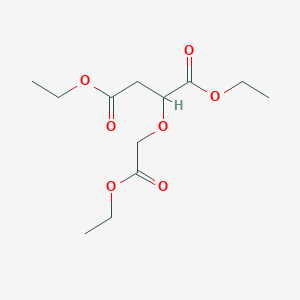
![(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate](/img/structure/B14642624.png)
![1-Chloro-2-[(4-chlorophenyl)methyl]benzene](/img/structure/B14642628.png)
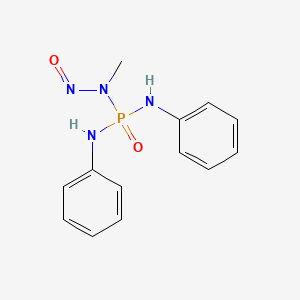
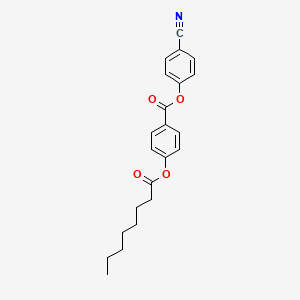
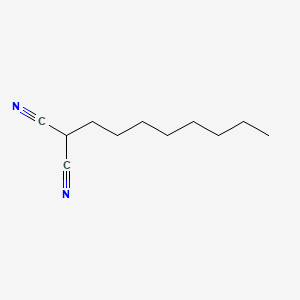
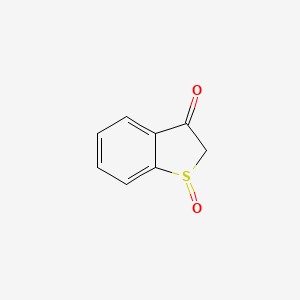
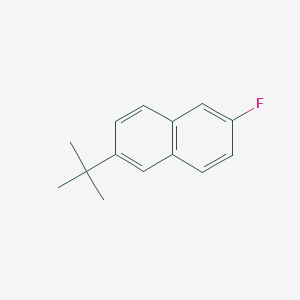
![2-[2-Methyl-1-(propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14642670.png)
